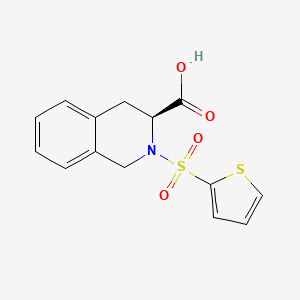

(3S)-2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

(3S)-2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a tetrahydroisoquinoline (TIQ) derivative characterized by a thiophene-2-sulfonyl group at position 2 and a carboxylic acid group at position 3, with (3S) stereochemistry. This compound belongs to a class of molecules widely studied for their biological and catalytic applications, including enzyme inhibition and asymmetric organocatalysis . The sulfonyl group enhances hydrogen-bonding capacity and acidity, while the thiophene moiety contributes aromatic π-π interactions. Its stereochemistry is critical, as (S)-configured TIQ derivatives often exhibit superior biological activity and selectivity .

Properties

IUPAC Name |

(3S)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S2/c16-14(17)12-8-10-4-1-2-5-11(10)9-15(12)21(18,19)13-6-3-7-20-13/h1-7,12H,8-9H2,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLKGHBDKCMCSU-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the thiophene-2-sulfonyl group. The final step involves the carboxylation of the intermediate compound to yield the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The choice of reagents and conditions is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the tetrahydroisoquinoline core.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Antiparasitic Activity

Research has demonstrated that derivatives of tetrahydroisoquinoline, including compounds similar to (3S)-2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A study reported the synthesis and biological evaluation of a series of tetrahydroisoquinoline disulfonamides that showed promising antiparasitic activity in the low micromolar range (2–4 μM) with a favorable selectivity index for further development .

Anticoagulant Properties

Compounds derived from tetrahydroisoquinoline structures have been identified as inhibitors of factor XIa and plasma kallikrein, which are crucial in the coagulation cascade. These properties suggest potential applications in treating thromboembolic disorders. The development of these compounds aims to provide safer oral anticoagulants with fewer side effects compared to traditional agents like warfarin .

Enzyme Inhibition

Studies have indicated that this compound and its analogs can selectively inhibit NADPH oxidase isoforms, particularly Nox2. This selectivity is vital for developing therapeutics targeting oxidative stress-related diseases without affecting other Nox isoforms . The structure-activity relationship (SAR) analysis suggested that specific substituents on the tetrahydroisoquinoline scaffold enhance selectivity and potency against Nox2 .

Diversity-Oriented Synthesis

The synthesis of this compound can be approached through various synthetic pathways including:

- Pictet–Spengler Reaction : A classical method for constructing tetrahydroisoquinolines.

- Diels–Alder Reaction : Useful for introducing complex substituents.

- Enyne Metathesis : A modern approach that allows for the creation of diverse derivatives .

These synthetic strategies not only facilitate the production of this compound but also allow for modifications that can enhance its biological activity.

Case Study: Synthesis and Evaluation of Derivatives

In one notable study, a library of tetrahydroisoquinoline derivatives was synthesized and screened for biological activity against T. brucei. The results indicated that certain modifications to the sulfonamide groups significantly impacted the antiparasitic efficacy and selectivity . This highlights the importance of structural diversity in optimizing therapeutic agents.

Case Study: Factor XIa Inhibition

Another study focused on synthesizing tetrahydroisoquinoline derivatives aimed at inhibiting factor XIa. The research demonstrated that specific structural modifications led to enhanced inhibitory activity, suggesting a viable pathway for developing new anticoagulant therapies .

Mechanism of Action

The mechanism of action of (3S)-2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also participate in π-π stacking interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares key structural features, biological activities, and applications of the target compound with related TIQ derivatives:

Biological Activity

(3S)-2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound within the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tetrahydroisoquinoline core substituted with a thiophene sulfonyl group and a carboxylic acid moiety. These structural elements are critical for its biological activity and interaction with various biological targets.

1. Neuroprotective Effects

Recent studies have indicated that THIQ derivatives exhibit neuroprotective properties. For example, this compound has shown potential in protecting neuronal cells from amyloid-beta (Aβ42) induced toxicity. This is particularly relevant for Alzheimer's disease research, where Aβ42 accumulation is a hallmark of pathology .

2. Antiproliferative Activity

Compounds in the THIQ class have demonstrated significant antiproliferative effects against various cancer cell lines. A study reported that specific THIQ derivatives exhibited IC50 values in the low micromolar range against MOLT-3 cell lines, indicating their potential as anticancer agents . The sulfonyl group is believed to enhance electrophilicity, contributing to the observed bioactivity .

3. Trypanocidal Activity

The compound's derivatives have been evaluated for their activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Preliminary findings suggest that certain THIQ derivatives possess selective trypanocidal activity with promising selectivity indices . The SAR analysis revealed that modifications to the sulfonamide groups significantly influenced efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent Type | Position | Activity Impact |

|---|---|---|

| Aliphatic Sulfonamide | Directly attached | Essential for activity |

| Aromatic Sulfonamide | Para position | Increases potency |

| Hydrophobic Units | Small substituents | Positive inductive effect enhances activity |

This table summarizes how different structural modifications can affect the compound's biological efficacy.

Case Study 1: Neuroprotection Against Aβ42

In vitro studies demonstrated that this compound significantly reduced Aβ42-induced cytotoxicity in neuronal cultures. The compound was found to modulate pathways involved in oxidative stress and apoptosis.

Case Study 2: Anticancer Activity

A series of THIQ derivatives were synthesized and tested against various cancer cell lines. The most potent compounds exhibited IC50 values as low as 0.5 μM against MOLT-3 cells. Further studies indicated that these compounds induced apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.